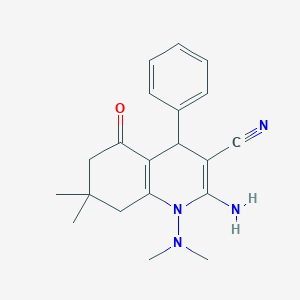

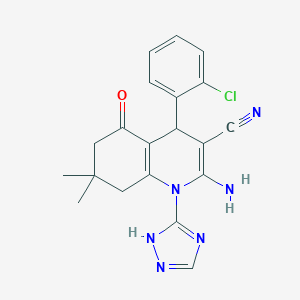

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

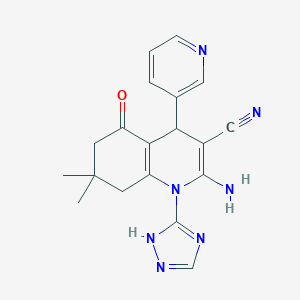

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DPHQ, is a synthetic compound that has been widely studied for its potential applications in the field of medicine. DPHQ belongs to the class of quinolinecarboxamide derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mécanisme D'action

The mechanism of action of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not yet fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation and immune responses.

Biochemical and Physiological Effects

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have a number of biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been found to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, a molecule that plays a key role in the regulation of inflammation and immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related conditions. However, one of the major limitations of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.

Orientations Futures

There are several future directions for the research on N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One of the major areas of research is the development of new formulations of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide that can improve its solubility and bioavailability. Another area of research is the investigation of the potential applications of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in the treatment of various inflammatory and pain-related conditions, such as rheumatoid arthritis, osteoarthritis, and neuropathic pain. Finally, the development of new analogs of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with improved pharmacological properties and reduced toxicity is another area of research that holds great promise for the future.

Méthodes De Synthèse

The synthesis of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2,6-difluoroaniline with 3-phenoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then subjected to a series of chemical reactions involving the use of various reagents, such as sodium borohydride, hydrochloric acid, and acetic acid, to yield the final product.

Applications De Recherche Scientifique

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicine. One of the major areas of research has been its use as an anti-inflammatory and analgesic agent. Studies have shown that N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Propriétés

Nom du produit |

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |

|---|---|

Formule moléculaire |

C29H24F2N2O3 |

Poids moléculaire |

486.5 g/mol |

Nom IUPAC |

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C29H24F2N2O3/c1-17-25(29(35)33-28-21(30)12-6-13-22(28)31)26(27-23(32-17)14-7-15-24(27)34)18-8-5-11-20(16-18)36-19-9-3-2-4-10-19/h2-6,8-13,16,26,32H,7,14-15H2,1H3,(H,33,35) |

Clé InChI |

HEEVBMIOUFQNJI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=C(C=CC=C5F)F |

SMILES canonique |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=C(C=CC=C5F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303727.png)

![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B303728.png)

![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303730.png)

![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303731.png)

![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303732.png)